molecular formula C21H23N3O4S2 B2693427 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1251563-35-5

4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2693427
CAS No.: 1251563-35-5
M. Wt: 445.55
InChI Key: DGRQKLLYCCBYJB-UHFFFAOYSA-N
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Description

4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Biological Activity

The compound 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS Number: 1251563-35-5) is a synthetic organic molecule that incorporates a benzothiazole moiety, a piperidine ring, and a sulfonamide group. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O4S2C_{21}H_{23}N_{3}O_{4}S_{2} with a molecular weight of 445.6 g/mol. The structure features:

  • A benzothiazole ring, known for various biological activities including antimicrobial and anticancer effects.
  • A piperidine ring, which is often associated with neuroactive properties.
  • A sulfonamide group that enhances solubility and biological interaction potential.
PropertyValue
Molecular FormulaC21H23N3O4S2
Molecular Weight445.6 g/mol
CAS Number1251563-35-5

Antimicrobial Properties

Benzothiazole derivatives have been documented to exhibit significant antimicrobial activity. The presence of the benzothiazole moiety in the compound suggests potential efficacy against various pathogens. Research indicates that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties. For instance, benzothiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, making them candidates for further development in treating resistant strains .

Anticancer Activity

Studies on related benzothiazole compounds have revealed their ability to induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and disrupting cell cycle progression. The compound's sulfonamide group may contribute to its anticancer properties by interfering with metabolic pathways critical for tumor growth .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which can lead to reduced viability of pathogenic organisms or cancer cells.
  • Cell Signaling Modulation: By affecting signaling pathways, the compound may influence processes such as apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and E. coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, suggesting potential for development as novel antibiotics .

Study 2: Anticancer Activity

In vitro assays demonstrated that related benzothiazole compounds could inhibit the growth of breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through caspase activation. The structural features of these compounds were critical in determining their potency, indicating that modifications could enhance efficacy .

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-23(2)30(26,27)17-9-7-15(8-10-17)20(25)24-13-11-16(12-14-24)28-21-22-18-5-3-4-6-19(18)29-21/h3-10,16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRQKLLYCCBYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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